

A Comparative Guide to the Kinetic Analysis of ABL-001 Binding

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Compound of Interest

Compound Name: **ABL-001-Amide-PEG3-acid**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic binding profile of ABL-001 (Asciminib), an allosteric inhibitor of the BCR-ABL1 kinase, with other established tyrosine kinase inhibitors (TKIs). The content focuses on the quantitative kinetic parameters, the experimental methodologies used to determine them, and the underlying signaling pathways.

Note on **ABL-001-Amide-PEG3-acid**: The specific derivative "**ABL-001-Amide-PEG3-acid**" is not extensively characterized in publicly available literature. ABL-001, also known as Asciminib, is the active pharmacological component. The "Amide-PEG3-acid" moiety is likely a chemical linker used for specific experimental applications, such as creating a PROTAC (PROteolysis TArgeting Chimera) or for affinity-based studies. While the core binding mechanism to the myristoyl pocket of ABL1 is expected to be conserved, the addition of this linker may influence the kinetic parameters (association and dissociation rates) due to steric effects or altered solubility. The data presented here pertains to the parent compound, ABL-001 (Asciminib).

Executive Summary

ABL-001 (Asciminib) is a first-in-class inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain, representing a distinct allosteric mechanism of action compared to traditional ATP-competitive inhibitors.^[1] This novel binding mode allows ABL-001 to be effective against BCR-ABL1 variants that are resistant to ATP-competitive TKIs, including the challenging T315I mutation.^[2] This guide will delve into the kinetic data that quantifies this unique interaction and compare it with other prominent BCR-ABL1 inhibitors.

Comparative Kinetic and Potency Data

The following table summarizes the binding affinities and inhibitory concentrations of ABL-001 and other commonly used BCR-ABL1 inhibitors. These values are critical for understanding the potency and specificity of these compounds.

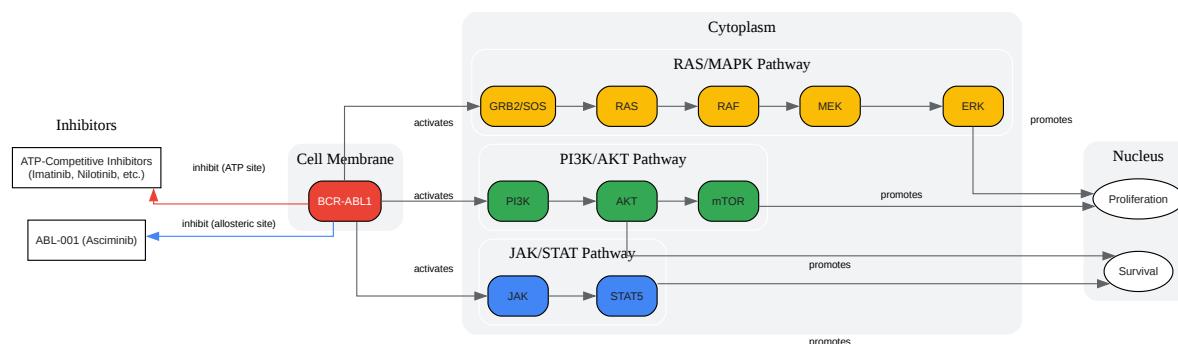
Compound	Mechanism of Action	Target	Binding Affinity (Kd)	Cellular Potency (IC50)	Reference
ABL-001 (Asciminib)	Allosteric (Myristoyl Pocket)	BCR-ABL1	0.5 - 0.8 nM	0.5 nM	[3] [4]
Imatinib (Gleevec)	ATP- Competitive (Type II)	BCR-ABL, c- KIT, PDGFR	~100 nM	250 - 500 nM	[5] [6]
Nilotinib (Tasigna)	ATP- Competitive (Type II)	BCR-ABL	<20 nM	20 - 30 nM	[7]
Dasatinib (Sprycel)	ATP- Competitive (Type I/II)	BCR-ABL, SRC family	<1 nM	1 - 3 nM	[8]
Bosutinib (Bosulif)	ATP- Competitive (Type I/II)	BCR-ABL, SRC family	1.2 nM	4 - 20 nM	[9] [10]
Ponatinib (Iclusig)	ATP- Competitive (Type II)	Pan-BCR- ABL inhibitor	0.37 nM (native)	0.4 nM (native)	[11] [12]

Signaling Pathway and Mechanism of Action

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating a number of downstream signaling pathways, leading to

uncontrolled cell proliferation and inhibition of apoptosis.[13] These pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[14][15]

ATP-competitive inhibitors, such as Imatinib, Nilotinib, Dasatinib, Bosutinib, and Ponatinib, function by binding to the ATP-binding site of the ABL1 kinase domain, preventing the phosphorylation of downstream substrates.[7][8][9][16][17] In contrast, ABL-001 binds to the myristoyl pocket, an allosteric site distinct from the ATP-binding site.[1] This binding event induces a conformational change in the kinase that mimics the natural autoinhibitory mechanism, effectively locking the enzyme in an inactive state.[18]



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BCR-ABL1 Signaling Pathways and Points of Inhibition.

Experimental Protocols for Kinetic Analysis

The determination of binding kinetics for small molecule inhibitors like ABL-001 is predominantly carried out using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

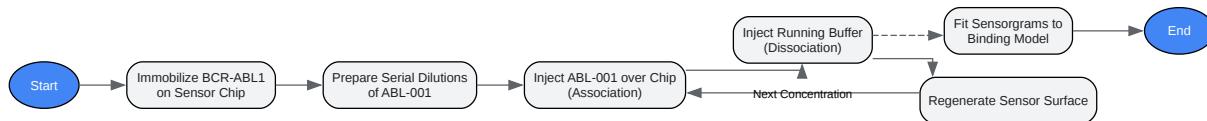
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., ABL-001) to a ligand (e.g., BCR-ABL1 kinase) immobilized on a sensor chip in real-time.[\[19\]](#) This allows for the direct measurement of association (k_{on}) and dissociation (k_{off}) rates, from which the equilibrium dissociation constant (K_d) can be calculated.

Detailed Protocol:

- Ligand Immobilization:
 - The BCR-ABL1 kinase is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.
 - The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - The purified BCR-ABL1 protein is injected over the activated surface.
 - Remaining active esters are deactivated with an injection of ethanolamine.
 - A reference channel is prepared similarly but without the protein to account for non-specific binding.
- Analyte Binding:
 - A series of concentrations of ABL-001 (or the comparator inhibitor) are prepared in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).
 - Each concentration is injected over the ligand and reference surfaces for a defined association phase.
 - This is followed by an injection of running buffer for the dissociation phase.
 - The sensor surface is regenerated between cycles if necessary, using a low pH buffer.
- Data Analysis:

- The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine k_{on} , k_{off} , and K_d .



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General Workflow for an SPR Experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein.[\[20\]](#) This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Detailed Protocol:

- Sample Preparation:
 - Purified BCR-ABL1 protein is placed in the sample cell of the calorimeter.
 - ABL-001 (or the comparator inhibitor) is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.
 - Both the protein and the inhibitor are in identical buffer solutions to minimize heats of dilution.
- Titration:
 - A series of small injections of the inhibitor are made into the protein solution at a constant temperature.
 - The heat change after each injection is measured relative to a reference cell.

- Data Analysis:
 - The heat change per injection is plotted against the molar ratio of inhibitor to protein.
 - The resulting binding isotherm is fitted to a suitable binding model to determine K_d , n , ΔH , and ΔS .

Conclusion

The kinetic analysis of ABL-001 (Asciminib) reveals a high-affinity binding to the allosteric myristoyl pocket of BCR-ABL1, with a dissociation constant in the sub-nanomolar range. This potent and selective binding, achieved through a novel mechanism of action, distinguishes it from traditional ATP-competitive inhibitors. The experimental techniques of SPR and ITC are crucial for elucidating the detailed kinetic and thermodynamic parameters that underpin the efficacy of ABL-001 and for comparing its performance against other TKIs. While the "Amide-PEG3-acid" modification may alter the specific kinetic values, the fundamental allosteric mechanism of the ABL-001 core is expected to be maintained. Further studies on this specific derivative would be necessary to fully characterize its binding profile.

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